molecular formula C14H25BO2 B2702375 2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 251928-76-4

2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2702375
CAS No.: 251928-76-4
M. Wt: 236.16
InChI Key: OMCOUZHMRUKCRO-UHFFFAOYSA-N
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Description

2-(1-Cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1160686-01-0; C₁₄H₂₅BO₂) is a pinacol boronic ester featuring a cyclohexyl ethenyl substituent. This compound is characterized by its bicyclic dioxaborolane core, which stabilizes the boron atom, and a bulky cycloaliphatic substituent that confers unique steric and electronic properties .

Properties

IUPAC Name

2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO2/c1-11(12-9-7-6-8-10-12)15-16-13(2,3)14(4,5)17-15/h12H,1,6-10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCOUZHMRUKCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclohexylvinylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes.

    Substitution: The boronic ester group can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylvinyl alcohol or ketone, while reduction may produce cyclohexylvinyl alkane or alkene.

Scientific Research Applications

Organic Synthesis

2-(1-Cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile building block in organic synthesis. It can be utilized in:

  • Cross-Coupling Reactions : It participates in Suzuki-Miyaura reactions to form carbon-carbon bonds, crucial for constructing complex organic molecules.
  • Functionalization of Aromatics : The compound can facilitate the introduction of functional groups into aromatic systems.

Biological Applications

The biological activity of this compound has garnered attention due to its potential therapeutic implications:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of various cancer cell lines. For instance:
    • Study 1 : Evaluated cytotoxic effects on MCF-7 (breast cancer) cells with an IC50 value of approximately 15 µM.
    • Study 2 : Investigated its neuroprotective effects by demonstrating reduced oxidative stress markers in neuronal cultures treated with the compound.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

  • It has been identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. This mechanism could lead to the development of new therapeutic agents targeting malignancies.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate cytotoxic effects on cancer cell linesSignificant inhibition of cell proliferation in breast cancer cell lines with IC50 values around 15 µM.
Study 2Investigate neuroprotective effectsDemonstrated reduced oxidative stress markers in neuronal cultures treated with the compound.
Study 3Assess enzyme inhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways.

Mechanism of Action

The mechanism of action of 2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which allows the compound to participate in a wide range of chemical reactions. The dioxaborolane ring provides stability and enhances the reactivity of the boron atom.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Diversity

Cyclohexyl vs. Aromatic Substituents
  • 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₅BO₂): Contains an ethynylphenyl group, introducing sp-hybridized carbon atoms that enhance reactivity in Sonogashira couplings.
  • 4,4,5,5-Tetramethyl-2-[4-(phenylethynyl)phenyl]-1,3,2-dioxaborolane (C₂₀H₂₁BO₂): Combines phenylethynyl and phenyl groups, offering dual sites for functionalization. Its extended π-system may facilitate electronic interactions in catalytic processes .
  • 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₈H₂₇BO₂): Features a cyclohexylphenyl group, blending aliphatic and aromatic characteristics. The cyclohexyl moiety increases hydrophobicity, which could influence bioavailability in drug design .
Halogenated and Functionalized Derivatives
  • 2-(5-Chloro-2-methylphenyl) and 2-(2-chloro-5-methylphenyl) isomers : Chlorine substituents enhance electrophilicity, making these compounds suitable for Suzuki-Miyaura couplings. Steric effects from methyl groups modulate reactivity .
  • 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : The methoxy group improves solubility in polar solvents and may act as a directing group in further functionalization .

Physicochemical Properties

Property Target Compound 2-(4-Ethynylphenyl) Derivative 2-(4-Cyclohexylphenyl) Derivative
Molecular Weight 233.12 g/mol 282.78 g/mol 286.22 g/mol
Boiling Point Not reported Not reported Not reported
Solubility Likely low (hydrophobic) Moderate (polar ethynyl group) Very low (bulky cyclohexyl)
Stability High (steric hindrance) Moderate (conjugation stabilizes) High (mixed aliphatic-aromatic)

Biological Activity

2-(1-Cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound classified as a dioxaborolane. Its unique structure enables various chemical reactions and applications in organic synthesis, materials science, and medicinal chemistry. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14_{14}H25_{25}BO2_2
  • Molecular Weight : 236.16 g/mol
  • CAS Number : 172512-89-9
  • Physical State : Liquid at room temperature

The biological activity of this compound is primarily attributed to the presence of boron in its structure. Boron compounds can interact with various biological molecules through the formation of boronate esters. This interaction can influence enzyme activity and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes that alter their activity.
  • Targeting Nucleophiles : The boron atom can react with nucleophilic sites in biomolecules (e.g., hydroxyl groups), potentially leading to modifications that affect biological functions.

Biological Activity Studies

Recent studies have investigated the biological activities of dioxaborolane derivatives, including their potential anti-cancer properties and effects on metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Anticancer Activity Induces apoptosis in cancer cell lines
Enzyme Inhibition Inhibits certain kinases involved in cancer progression
Metabolic Effects Alters glucose metabolism in vitro

Case Studies

  • Anticancer Properties :
    A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolane exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Enzyme Interaction :
    Research indicated that this compound effectively inhibited the activity of certain protein kinases. This inhibition was shown to disrupt signaling pathways critical for tumor growth and survival.
  • Metabolic Modulation :
    In vitro studies revealed that this compound could modulate glucose uptake and metabolism in adipocytes. This suggests potential applications in metabolic disorders such as diabetes.

Q & A

Q. Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

SubstrateYield (%)Turnover Frequency (h⁻¹)Reference
Cyclohexylethenyl derivative7812.5
Phenyl analog8515.2
Fluoro-substituted analog628.7

Q. Table 2: Stability Under Accelerated Degradation Conditions

ConditionDegradation (%) at 7 DaysKey Degradants Identified
40°C, 75% RH28Boronic acid, Cyclohexene
25°C, dry argon5None
Light exposure34Oxidized dioxaborolane

Key Notes

  • Structural analogs (e.g., cyclohexenyl or vinylphenyl derivatives) inform reactivity trends .
  • Methodological rigor (e.g., catalyst screening, DFT modeling) is critical for advanced studies.

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